molecular formula C15H17NO4S2 B1437178 3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1111300-51-6

3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No. B1437178
M. Wt: 339.4 g/mol
InChI Key: ZQGHKUXYQHDKBP-UHFFFAOYSA-N
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Description

3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, also known as TSTCA, is a chemical compound with the molecular formula C15H17NO4S2 . It has a molecular weight of 339.44 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO4S2/c1-15(2,3)10-4-6-11(7-5-10)22(19,20)16-12-8-9-21-13(12)14(17)18/h4-9,16H,1-3H3,(H,17,18) .

Scientific Research Applications

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

In addition, there are several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine that also contain a thiophene nucleus .

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • They play a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthesis of Other Compounds

    • The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
    • The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
    • The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
  • Electrophilic Aromatic Substitution

    • Thiophene derivatives can undergo electrophilic aromatic substitution reactions . This process involves the reaction of an aromatic compound with an electrophile, resulting in the substitution of a hydrogen atom on the aromatic ring with the electrophile . This type of reaction is commonly used in the synthesis of various organic compounds .
  • Bioisosteres in Medicinal Chemistry

    • Carboxylic acid bioisosteres, such as thiophene derivatives, are often used in medicinal chemistry to improve the drug-like properties of a lead compound . They can maintain or even improve the positive aspects of the carboxylic acid moiety, such as its activity, by virtue of its capacity to form hydrogen bonds .
  • Protodeboronation

    • Thiophene derivatives can be used in the protodeboronation of pinacol boronic esters . This is a type of chemical reaction where a boronic ester is converted into a different compound through the removal of a boron atom .

Safety And Hazards

The safety information available indicates that 3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has a GHS07 pictogram and the signal word "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-15(2,3)10-4-6-11(7-5-10)22(19,20)16-12-8-9-21-13(12)14(17)18/h4-9,16H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGHKUXYQHDKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 55 (0.817 g; 2.31 mmol) in methanol (4.5 mL) was added aqueous sodium hydroxide (9.2 mL; 1N). After the reaction was complete, the mixture was partitioned between diethyl ether and water; the organic layer was separated and set aside. The aqueous layer was acidified with excess aqueous hydrochloric acid (2N) and extracted with ethyl acetate (2×). The diethyl ether and ethyl acetate organic layers were combined, dried over sodium sulfate, decanted, and concentrated under reduced pressure. The resulting residue yielded the desired product a white solid from a mixture of hexanes and dichloromethane (0.54 g).
Name
Quantity
0.817 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 2
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 3
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 4
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 5
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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